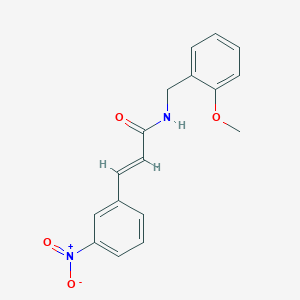
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide, also known as MNPA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MNPA is a member of the acrylamide family of compounds and has been found to exhibit interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide has been found to have potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and neuroscience. This compound has been shown to be a potent inhibitor of the enzyme transglutaminase 2 (TG2), which is involved in a variety of cellular processes such as apoptosis, cell signaling, and extracellular matrix formation. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques in the brain.
Wirkmechanismus
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide works by binding to the active site of TG2, preventing it from carrying out its normal cellular functions. TG2 is known to be involved in a variety of cellular processes, including cell adhesion, migration, and signaling. By inhibiting TG2, this compound has the potential to disrupt these processes, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of cell migration, the induction of apoptosis, and the disruption of extracellular matrix formation. This compound has also been found to have potential applications in the treatment of cancer, due to its ability to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide is its ability to selectively inhibit TG2, making it a useful tool for studying the role of TG2 in cellular processes. This compound has also been found to be stable in a variety of experimental conditions, making it a reliable compound for use in scientific research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide, including further investigation of its potential applications in the treatment of neurodegenerative diseases and cancer. Additionally, future research could focus on the development of new analogs of this compound that exhibit improved potency and selectivity for TG2. Finally, further studies are needed to better understand the potential side effects and toxicity of this compound, in order to determine its safety for use in human clinical trials.
Conclusion
This compound is a synthetic compound with potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and neuroscience. This compound works by selectively inhibiting the enzyme TG2, leading to a variety of biochemical and physiological effects. While this compound has several advantages for use in scientific research, including its stability and selectivity for TG2, further research is needed to better understand its potential applications and limitations.
Synthesemethoden
N-(2-methoxybenzyl)-3-(3-nitrophenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 2-methoxybenzylamine with 3-nitrobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been found to be efficient and reproducible, making this compound an attractive compound for scientific research applications.
Eigenschaften
IUPAC Name |
(E)-N-[(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-16-8-3-2-6-14(16)12-18-17(20)10-9-13-5-4-7-15(11-13)19(21)22/h2-11H,12H2,1H3,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDVAMPYBSTBKB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-thieno[3,2-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616976.png)
![(3S*,4S*)-1-[2-(1-azepanyl)-2-oxoethyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616977.png)
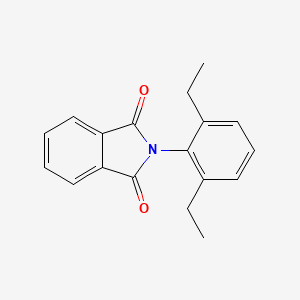
![7-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5616988.png)
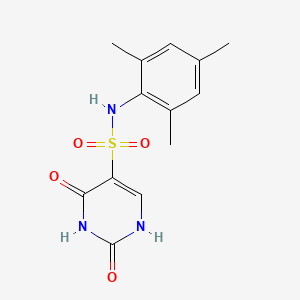
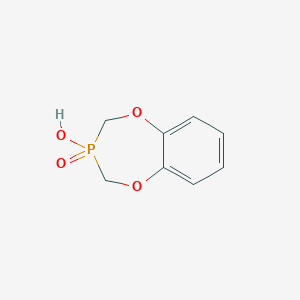
![5-acetyl-1'-isonicotinoyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5617016.png)
![1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5617024.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5617031.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-oxo-1,4-dihydro-2-quinolinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5617037.png)
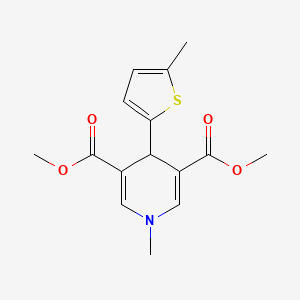
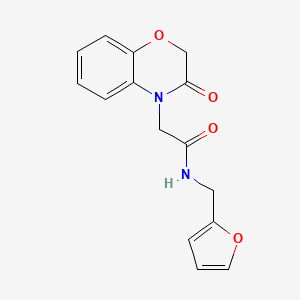
![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5617066.png)
![cyclopentyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5617078.png)